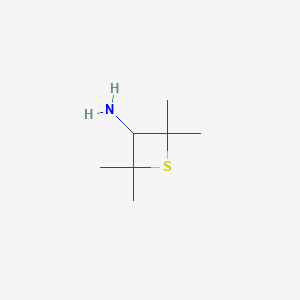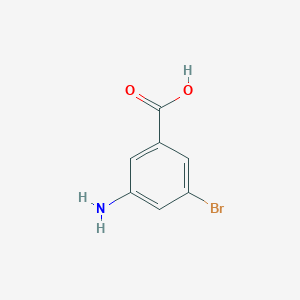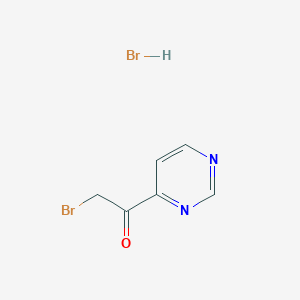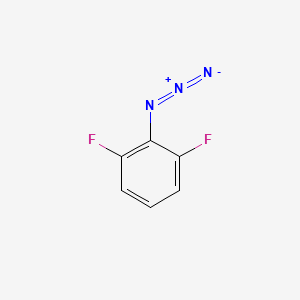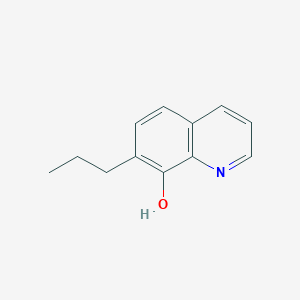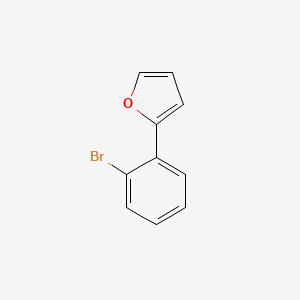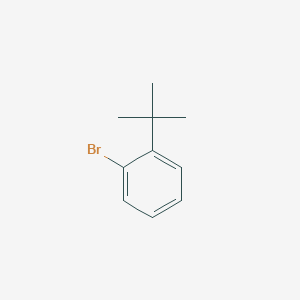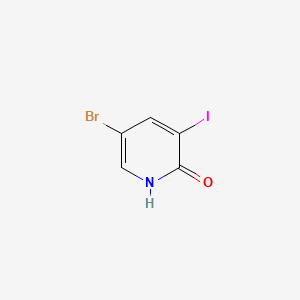
5-Bromo-3-iodopyridin-2(1H)-one
概要
説明
“5-Bromo-3-iodopyridin-2(1H)-one” is a chemical compound with the empirical formula C5H3BrINO . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOc1cc(Br)cnc1I . This indicates that the molecule contains a pyridinone ring with bromine and iodine substituents.
科学的研究の応用
Synthesis of Pentasubstituted Pyridines
5-Bromo-3-iodopyridin-2(1H)-one serves as a valuable building block in medicinal chemistry research. It has been utilized in the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are key in generating pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).
Crystal Structure and Hydrogen Bonding
The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide leads to this compound with interesting crystal structure features, including weak intermolecular N—H⋯N hydrogen bonds, which are crucial in understanding molecular interactions in crystallography (Bunker et al., 2008).
Preparation of Functionalized Pyridines
This compound has been essential in the preparation of functionalized pyridine derivatives. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine has led to a range of functionalized pyridines, which are significant in developing pharmaceuticals like anticancer agents (Song et al., 2004).
Coupling Reactions in Organic Synthesis
This compound is used in the preparation of organozinc reagents, which are further applied in various coupling reactions to produce cross-coupling products. This has significant implications in the field of organic synthesis, enabling the creation of complex molecules (Rieke & Kim, 2011).
DNA Replication Detection
It plays a role in biological research, particularly in the detection of DNA replication. Monoclonal antibodies specific for derivatives of this compound, like bromodeoxyuridine, have been used to detect DNA synthesis in cultured cells, which is pivotal in genetic and cellular research (Gratzner, 1982).
Synthesis of Novel Compounds
This compound has been utilized in the synthesis of novel compounds like symmetrical pyridyl monoselenides, which are characterized by various spectroscopic techniques. This highlights its role in developing new materials and chemical entities (Bhasin et al., 2010).
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-3-iodopyridin-2(1H)-one plays a significant role in biochemical reactions, particularly in the context of proteomics and enzyme studies. This compound interacts with various enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions typically involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, this compound can affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the inhibition of specific enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. These interactions are often mediated by the halogen atoms, which can form halogen bonds with nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion. The interactions with these enzymes can affect metabolic flux and the levels of specific metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. For example, it has been shown to bind to albumin, which helps in its distribution throughout the bloodstream. The localization and accumulation of this compound can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of this compound can determine its impact on cellular processes and its overall efficacy in biochemical applications .
特性
IUPAC Name |
5-bromo-3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUPPDAXWKLNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476059 | |
| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
381233-75-6 | |
| Record name | 5-Bromo-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


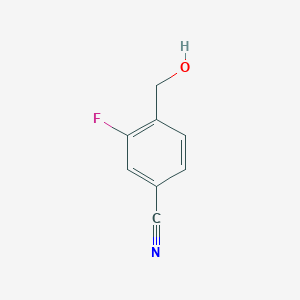
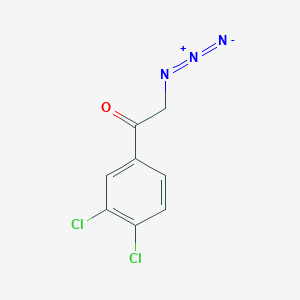
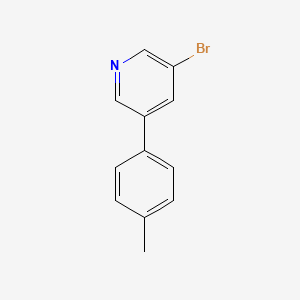
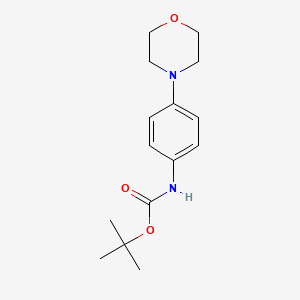
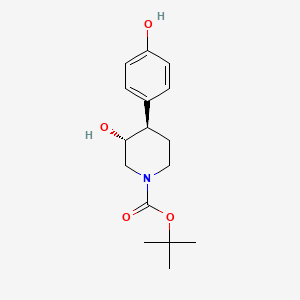

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
